tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
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Overview
Description
Tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including halogenation, esterification, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
tert-butyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: Lacks the chlorine atom, which may influence its chemical properties and applications.
Biological Activity
Chemical Identity and Properties
tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate, with CAS number 1396777-92-6, has the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol. This compound is characterized by its naphthyridine structure, which contributes to its biological activity.
Chemical Structure
The structure can be represented as follows:
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities. Notably, it has been studied for its potential anti-tumor properties. The compound is believed to exert its effects through inhibition of Class I PI3-kinase enzymes, which are crucial in various cellular signaling pathways associated with cancer progression .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-tumor | Inhibition of Class I PI3-kinase | |
Stability in Serum | Higher stability compared to controls | |
Potential P-gp Substrate | Moderate activity observed |
The mechanism through which this compound operates involves modulation of key signaling pathways. Specifically, it may influence the PI3K/Akt pathway, which is often dysregulated in cancer cells. This modulation can lead to decreased cell proliferation and increased apoptosis in malignant cells .
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, this compound has demonstrated significant anti-proliferative effects on various cancer cell lines. The IC50 values suggest potent activity comparable to established chemotherapeutic agents .
- Stability Assessments : Studies on plasma and liver microsomal stability show that this compound remains stable in biological fluids, indicating potential for effective bioavailability .
- P-glycoprotein Interaction : The compound's interaction with P-glycoprotein (P-gp) was assessed using ATPase activity assays. Results indicated that while it does not act as a substrate for P-gp, it exhibits moderate ATPase activity which may influence its brain penetration capabilities .
Safety Profile
The safety profile of this compound indicates potential hazards as classified under GHS guidelines:
Hazard Classification | Description |
---|---|
Signal Word | Danger |
Hazard Statements | H301-H311-H331 (Toxic if swallowed or inhaled) |
Precautionary Statements | P261-P264-P270 (Avoid breathing dust/fume) |
Properties
IUPAC Name |
tert-butyl 6-chloro-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-5-4-9-6-11(14)15-7-10(9)8-16/h6-7H,4-5,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUKNFKNSBMOLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=NC=C2C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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